![molecular formula C18H22N2O3S B2613305 N'-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide CAS No. 2309603-83-4](/img/structure/B2613305.png)
N'-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide is an organic compound that belongs to the class of amides This compound features a complex structure with a methoxy-methylphenyl group and a thiophenyl-propyl group attached to an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Methoxy-Methylphenyl Intermediate: Starting with 2-methoxy-5-methylphenol, a Friedel-Crafts acylation reaction can be used to introduce the ethanediamide group.
Introduction of the Thiophenyl-Propyl Group: The thiophen-3-yl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Final Coupling: The two intermediates are then coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-methoxyphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide
- N’-(2-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide
- N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(phenyl)propyl]ethanediamide
Uniqueness
N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide stands out due to the presence of both methoxy and methyl groups on the phenyl ring, as well as the thiophenyl-propyl group. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-5-6-15(23-4)14(9-12)20-17(22)16(21)19-11-18(2,3)13-7-8-24-10-13/h5-10H,11H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHOCLWSKEDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
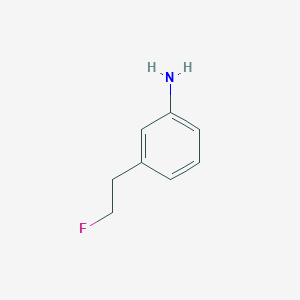
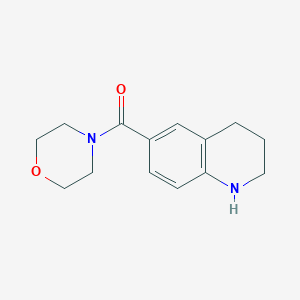
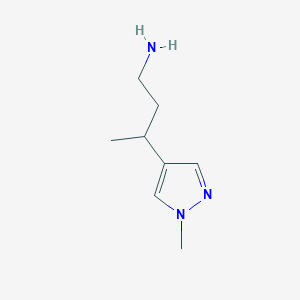
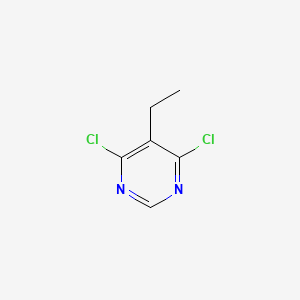
![2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2613230.png)
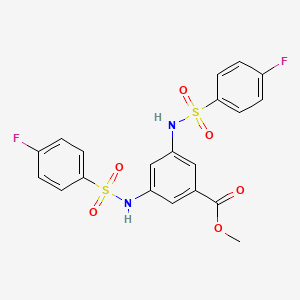
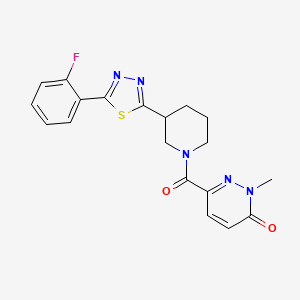
![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)
![6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2613238.png)
![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)
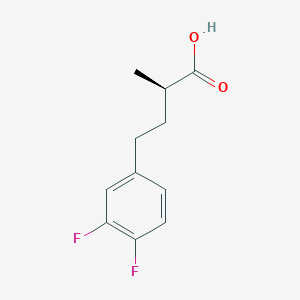
![N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2613242.png)
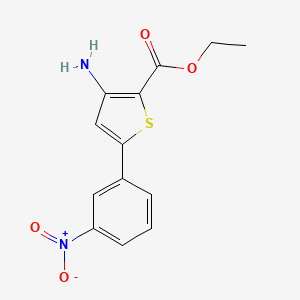
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2613245.png)
